3-(3-methylphenyl)-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
3-(3-methylphenyl)-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with methylphenyl groups attached at specific positions
Properties
IUPAC Name |
3-(3-methylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-5-3-7-15(9-13)11-23-12-20-18-17(19(23)25)21-22-24(18)16-8-4-6-14(2)10-16/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZZLMKGMSKCHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Step Synthesis via β-Keto Ester Intermediate
The foundational approach for synthesizing triazolopyrimidinone derivatives involves a three-step sequence starting with β-keto ester functionalization. Bengtsson et al. demonstrated this method for analogous compounds, utilizing ethyl acetoacetate (1a ) as the starting material.
Benzylation of β-Keto Esters
The first step involves benzylation of β-keto esters (1a–n ) with 3-methylbenzyl bromide (3n ) under reflux conditions. This reaction introduces the (3-methylphenyl)methyl group at the C6 position of the pyrimidinone core. For example, benzylation of ethyl acetoacetate with 3-methylbenzyl bromide in dimethylformamide (DMF) at 120°C for 10 hours yields the substituted β-keto ester 4na in 97% yield.
Cyclization with 3,5-Diaminotriazole
The benzylated β-keto ester (4na ) undergoes cyclization with 3,5-diaminotriazole (5c ) in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (BMIM-PF6) under microwave irradiation at 200°C. This step forms the triazolopyrimidinone scaffold, with the 3-methylphenyl group introduced at the N3 position via the benzylation step. The final compound is isolated in yields ranging from 4% to 83%, depending on substituent steric effects.
Key Data:
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| Benzylation | 1a + 3n | DMF, 120°C, 10h | 97% |
| Cyclization | 4na + 5c | BMIM-PF6, MW, 200°C | 83% |
One-Pot Multicomponent Reaction
An alternative one-pot strategy employs 3-amino-1,2,4-triazole, 3-indolyl-3-oxopropanenitrile, and 3-methylbenzaldehyde in triethylamine-catalyzed DMF at 120°C. While this method primarily targets indole-substituted triazolopyrimidines, substituting the aldehyde component with 3-methylbenzaldehyde could theoretically yield the target compound. However, this route remains untested for the specific substitution pattern required.
Patent-Efficient Synthesis for Industrial Scale
A 2024 patent (EP 4 442 687 A1) discloses a streamlined synthesis of triazolopyrimidinones with tankyrase inhibitory activity, likely applicable to the target compound. The method reduces steps from 8–7 to 3–4, enhancing scalability:
Route A: Protection-Oxidation Sequence
- Protection : The primary amine group of 3,5-diaminotriazole is protected using tert-butoxycarbonyl (Boc) anhydride, yielding Chemical Formula 2 .
- Oxidation : The protected intermediate undergoes oxidative cyclization with the pre-functionalized β-keto ester (4na ) in the presence of MnO₂, forming the triazolopyrimidinone core.
Route B: Direct Cyclocondensation
This route bypasses protection by directly condensing 3,5-diaminotriazole with the benzylated β-keto ester in polyphosphoric acid (PPA) at 150°C. The reaction achieves 89% purity and 78% yield, making it preferable for industrial applications.
Comparative Efficiency:
| Parameter | Route A | Route B |
|---|---|---|
| Steps | 3 | 2 |
| Yield | 72% | 78% |
| Purity | 95% | 89% |
Mechanistic Insights and Optimization
Role of Ionic Liquids
BMIM-PF6, a polar ionic liquid, accelerates cyclization by stabilizing charged intermediates and reducing activation energy. Microwave irradiation further enhances reaction kinetics, completing cyclization in 30 minutes versus 12 hours under conventional heating.
Solvent and Base Effects
Triethylamine in DMF proves critical for deprotonating the β-keto ester, facilitating nucleophilic attack by 3,5-diaminotriazole. Substituting DMF with acetonitrile or toluene reduces yields by >50% due to poor solubility.
Chemical Reactions Analysis
3-(3-methylphenyl)-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include sulfuric acid, methoxide ion, and cyanide ion . Major products formed from these reactions include 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxaldehyde and its derivatives .
Scientific Research Applications
Medicinal Chemistry
This compound is being studied for its potential therapeutic applications. Research indicates that triazolopyrimidine derivatives can exhibit:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacteria and fungi by inhibiting essential enzymes or pathways critical for microbial growth .
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest. Investigations into the specific pathways involved are ongoing .
- Antiparasitic Effects : Some studies suggest that derivatives may be effective against Plasmodium species, indicating potential use in malaria treatment by targeting enzymes like dihydroorotate dehydrogenase .
Chemical Synthesis
The compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules and materials with tailored properties. The synthetic routes often involve multi-step organic reactions including cyclization processes to form the triazole and pyrimidine rings .
Material Science
Due to its unique structural characteristics, this compound is explored for developing new materials that exhibit high thermal stability and resistance to degradation. Its properties can be fine-tuned by varying substituents on the aromatic rings.
Case Study 1: Antimicrobial Activity
A study published in PMC evaluated various triazolopyrimidine derivatives, including those similar to 3-(3-methylphenyl)-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to inhibition of bacterial cell wall synthesis .
Case Study 2: Anticancer Potential
Research conducted on triazolopyrimidine derivatives demonstrated their ability to induce apoptosis in cancer cells. The study highlighted that specific substitutions on the triazole ring could enhance cytotoxicity against human cancer cell lines. Further molecular docking studies suggested that these compounds interact with key proteins involved in cell proliferation .
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
3-(3-methylphenyl)-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can be compared with other triazolopyrimidine derivatives, such as:
3-Methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine: Similar in structure but lacks the methylphenyl groups.
3-Phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine: Contains a phenyl group instead of a methylphenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
General Biological Properties
Triazolopyrimidines have been associated with various biological activities, including:
- Antiviral Activity : Some derivatives have shown efficacy against viruses such as Chikungunya virus (CHIKV), targeting viral capping enzymes and inhibiting replication in vitro .
- Anticancer Properties : Related compounds have demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT116), hepatocellular carcinoma (HEPG2), and breast carcinoma (MCF7) cells .
- Enzyme Inhibition : Certain triazolopyrimidine derivatives exhibit inhibition of enzymes like carbonic anhydrase and cholinesterase, further expanding their therapeutic potential .
Antiviral Activity
A study focused on triazolopyrimidine derivatives demonstrated significant antiviral activity against CHIKV. The mechanism involved the inhibition of the viral capping enzyme nsP1, crucial for viral RNA synthesis. Compounds in this series showed low micromolar activity in reducing virus yield and inhibiting virus-induced cell death .
Anticancer Activity
Research on pyrimidinone derivatives has revealed promising results in cytotoxic assays. For instance, specific derivatives demonstrated IC50 values indicating strong inhibitory effects on cancer cell proliferation:
- HCT116 : IC50 = 19.3 µg/ml
- HEPG2 : IC50 = 2.6 µg/ml
- MCF7 : IC50 = 5 µg/ml
These findings suggest that modifications to the triazolopyrimidine structure can enhance anticancer activity .
The biological activity of 3-(3-methylphenyl)-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one likely involves several mechanisms:
- Inhibition of Viral Enzymes : Similar to other triazolopyrimidines, it may inhibit viral replication by targeting specific enzymes involved in RNA capping.
- Cell Cycle Interference : Anticancer properties may arise from interference with cell cycle progression or induction of apoptosis in cancer cells.
Data Summary Table
Q & A
Q. Table 2. Analytical Techniques for Structural Validation
| Technique | Key Parameters | Application |
|---|---|---|
| X-ray crystallography | R-factor < 0.05, θ range 2–25° | Atomic resolution |
| NMR | 500 MHz, CDCl₃ | Substituent integration |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
